5-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-methyl-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one
Description
Properties
IUPAC Name |
5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6-methyl-3-phenyl-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFN3OS3/c1-23-17(25)15-16(24(19(26)28-15)11-6-3-2-4-7-11)22-18(23)27-10-12-13(20)8-5-9-14(12)21/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUQNPFBAQERQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(N=C1SCC3=C(C=CC=C3Cl)F)N(C(=S)S2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFN3OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-methyl-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one typically involves multiple steps:
Formation of the Thiazolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions. Common reagents include thiourea, aldehydes, and halogenated compounds.
Introduction of the Phenyl and Methyl Groups: This step involves the alkylation and arylation of the thiazolopyrimidine core using reagents such as methyl iodide and phenylboronic acid.
Attachment of the 2-chloro-6-fluorophenyl Group: This step involves the nucleophilic substitution reaction where the 2-chloro-6-fluorobenzyl chloride reacts with the thiazolopyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Optimization of Reaction Conditions: Temperature, pressure, and solvent choice are optimized to maximize yield.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chlorofluorophenyl Group
The 2-chloro-6-fluorophenyl substituent attached via a sulfanyl group is susceptible to nucleophilic aromatic substitution. This reaction typically occurs under basic or catalytic conditions. For example:
This reactivity aligns with analogous chlorofluorophenyl-containing compounds in thiazolo-pyrimidine systems, where substitution is favored at the para-position relative to the sulfanyl group .
Oxidation of the Sulfanyl Group
The methylsulfanyl (–SCH₂–) linker can undergo oxidation to sulfoxide or sulfone derivatives under controlled conditions:
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| H₂O₂ (30%) | Acetic acid, 50°C | Sulfoxide formation (–SO–CH₂–). |
| mCPBA | CH₂Cl₂, 0°C | Sulfone formation (–SO₂–CH₂–). |
These transformations are critical for modulating the compound’s electronic properties and biological activity, as demonstrated in structurally related thiazolo-pyrimidines .
Alkylation/Acylation of the Thione Group
The sulfanylidene (–C=S) group at position 2 reacts with alkyl halides or acyl chlorides to form thioether or thioester derivatives:
These reactions modify the compound’s solubility and binding affinity, as observed in relatedthiazolo[4,5-d]pyrimidin-7-one systems .
Ring-Opening Reactions
Under strongly acidic or basic conditions, the thiazolo-pyrimidine core may undergo ring scission:
| Conditions | Outcome |
|---|---|
| HCl (conc.), reflux | Cleavage of the thiazole ring, yielding a pyrimidine-thiol intermediate. |
| NaOH (10%), H₂O, 80°C | Hydrolysis of the lactam moiety, forming a dicarboxylic acid derivative. |
Such reactions are reversible under specific pH conditions, as noted in studies of similar fused heterocycles .
Cross-Coupling Reactions
The phenyl group at position 3 participates in palladium-catalyzed cross-coupling reactions:
These modifications enhance the compound’s versatility in medicinal chemistry applications .
Reduction of the Thione Group
The sulfanylidene moiety can be reduced to a thiol (–SH) using reducing agents:
| Reducing Agent | Conditions | Product |
|---|---|---|
| LiAlH₄ | THF, 0°C | Thiol formation, enabling further functionalization via disulfide bonds. |
| NaBH₄/I₂ | MeOH, RT | Selective reduction without affecting other functional groups. |
This reactivity is consistent with thione reductions reported in thiazolo-pyrimidine derivatives .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
This compound has been investigated for its anticancer properties. Research indicates that it may inhibit specific enzymes and pathways involved in cancer cell proliferation. For instance, studies demonstrate that thiazolopyrimidine derivatives can induce apoptosis in cancer cells by targeting the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathway .
Mechanism of Action
The mechanism involves:
- Molecular Targets : The compound targets kinases and proteases essential for cell signaling.
- Pathways Involved : It disrupts critical cellular pathways that lead to reduced proliferation and increased apoptosis rates in cancer cells .
Pharmaceuticals
Potential Drug Candidate
The compound is being explored as a potential drug candidate for various diseases, including bacterial and viral infections. Its unique thiazolopyrimidine structure contributes to its biological activity and versatility in drug development .
Case Studies
Recent studies have highlighted the synthesis of novel derivatives based on this compound that exhibit enhanced biological activity against specific pathogens. For example, derivatives were synthesized and tested against resistant bacterial strains, showing promising results in inhibiting bacterial growth .
Materials Science
Development of New Materials
The unique structural features of 5-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-methyl-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one make it a candidate for developing materials with specific electronic and optical properties. Research is ongoing to explore its applications in organic electronics and photonic devices due to its favorable electronic characteristics .
Data Tables
| Activity Type | Target | Result |
|---|---|---|
| Anticancer | MAPK/ERK Pathway | Induces apoptosis |
| Antibacterial | Various strains | Inhibits growth |
| Antiviral | Specific viral targets | Promising efficacy |
Mechanism of Action
The mechanism of action of 5-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-methyl-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one involves:
Molecular Targets: The compound targets specific enzymes such as kinases and proteases, which are crucial for cell signaling and metabolism.
Pathways Involved: It interferes with pathways such as the MAPK/ERK pathway, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Analogs
Key Findings :
Electron-Withdrawing Substituents: The target compound’s 2-chloro-6-fluorobenzylsulfanyl group confers stronger electron-withdrawing effects than the 4-chlorophenyl-oxoethylthio group in Fig.
Core Rigidity: Unlike the tetrahydrobenzothieno-pyrimidine analog (), the target compound’s fully planar thiazolo-pyrimidinone scaffold may favor interactions with flat binding pockets (e.g., ATP-binding sites in kinases).
Bioactivity Trends: Compounds with halogenated aryl groups (e.g., 4-Cl-phenoxy in ) show higher inhibitory activity against enzymes like phosphodiesterases compared to non-halogenated analogs. The target compound’s dual Cl/F substitution could amplify this effect.
Solubility vs. Lipophilicity : The ethyl group in Fig. 18 () increases lipophilicity but reduces aqueous solubility, whereas the target compound’s methyl group balances these properties.
Biological Activity
The compound 5-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-methyl-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one is a synthetic heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 464 g/mol. The structure features a thiazolo-pyrimidine core with sulfanyl and methyl substitutions that are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 464 g/mol |
| LogP | 5.305 |
| Polar Surface Area | 27.6032 Ų |
Anticancer Activity
Recent studies have indicated that compounds similar to the thiazolo-pyrimidine derivatives exhibit significant anticancer properties. For instance, related thiazole derivatives have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Case Study: Cytotoxicity against MCF-7 Cells
In vitro studies demonstrated that compounds structurally related to our target compound exhibited IC50 values in the low micromolar range against MCF-7 cells. This suggests potential for further development as an anticancer agent.
Antimicrobial Activity
The compound's thiazolo-pyrimidine structure is also associated with antimicrobial properties. Research has shown that similar compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of sulfur atoms in the structure enhances its interaction with microbial enzymes, potentially leading to increased activity against resistant strains .
Table: Antimicrobial Activity Against Common Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 20 µg/mL |
Antioxidant Properties
Compounds with similar structures have been evaluated for their antioxidant activities. The presence of multiple functional groups allows for effective scavenging of free radicals, making them candidates for further research in oxidative stress-related diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds within this class may inhibit key enzymes involved in cancer cell metabolism or bacterial growth.
- DNA Interaction : Some studies suggest that these compounds can intercalate into DNA, disrupting replication and transcription processes.
- Oxidative Stress Modulation : The antioxidant properties help mitigate oxidative damage in cells, which is a common pathway in many diseases.
Q & A
Q. Basic Research Focus
- NMR : ¹³C NMR distinguishes C=S (δ ~200 ppm) from C-S (δ ~40 ppm).
- Raman spectroscopy : A strong band near 500 cm⁻¹ confirms the C=S stretch.
- XPS : Sulfur 2p₃/₂ binding energy at ~163 eV differentiates sulfanylidene from sulfoxide (~166 eV) .
How can computational chemistry predict the compound’s binding affinity to biological targets like kinase enzymes?
Advanced Research Focus
Docking studies (e.g., AutoDock Vina) combined with MD simulations assess interactions:
- Key residues : The sulfanylidene group may form hydrogen bonds with catalytic lysines (e.g., EGFR kinase).
- Free energy calculations : MM-PBSA/GBSA methods quantify ΔG binding, identifying substituents (e.g., 6-methyl) that enhance affinity. Validation via SPR or ITC is critical .
What strategies mitigate degradation during long-term storage of this compound?
Q. Basic Research Focus
- Storage conditions : Argon atmosphere at -80°C in amber vials reduces oxidation.
- Stabilizers : Addition of 1% BHT (butylated hydroxytoluene) inhibits radical-mediated degradation.
- Monitoring : Periodic HPLC analysis tracks sulfoxide formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
